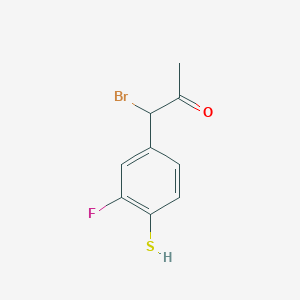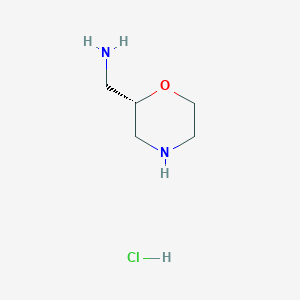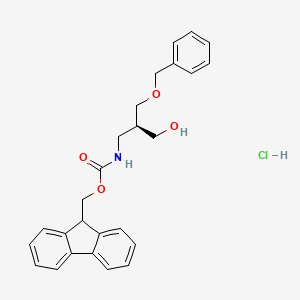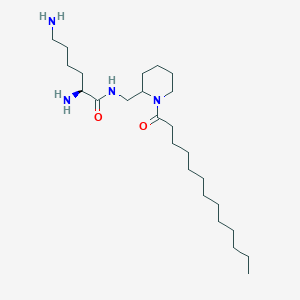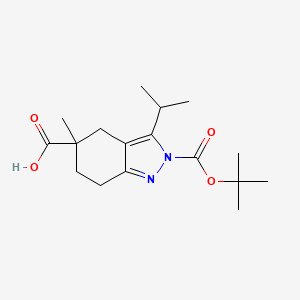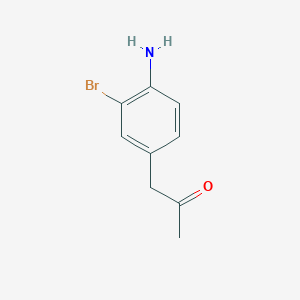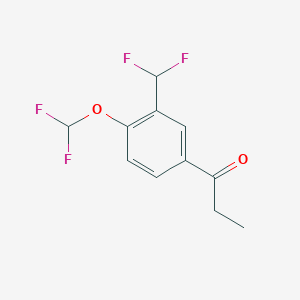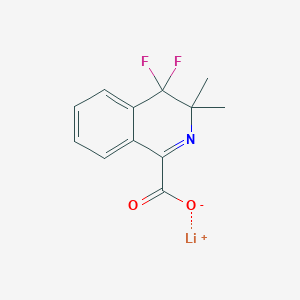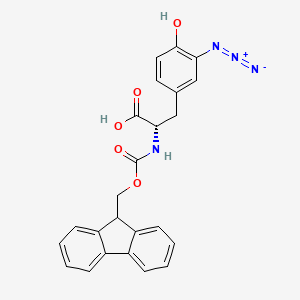
Fmoc-Tyr(3-N3)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Tyr(3-N3)-OH is a modified amino acid derivative used in peptide synthesis. It is a derivative of tyrosine, where the hydroxyl group on the phenyl ring is replaced with an azide group (3-N3). The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3-N3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of tyrosine is protected using the Fmoc group. This is usually achieved by reacting tyrosine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Azide Group: The hydroxyl group on the phenyl ring of Fmoc-protected tyrosine is converted to an azide group. This can be done by first converting the hydroxyl group to a leaving group, such as a tosylate, and then substituting it with sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of tyrosine are reacted with Fmoc chloride in industrial reactors.
Azide Introduction: The protected tyrosine is then subjected to azidation reactions using industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Tyr(3-N3)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further coupling reactions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Azide Substitution: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction involving the azide group.
Major Products Formed
Triazoles: Formed from the reaction of the azide group with alkynes.
Peptides: Formed by coupling the deprotected amino group with other amino acids or peptide fragments.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-Tyr(3-N3)-OH is used in the synthesis of peptides and peptidomimetics
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The azide group can be used for bioorthogonal labeling, allowing for the tracking and visualization of peptides in biological systems.
Medicine
In medicinal chemistry, this compound is used in the development of peptide-based drugs. The azide group can be used to attach drug molecules or imaging agents to peptides, improving their therapeutic efficacy and diagnostic capabilities.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The compound’s versatility in chemical reactions makes it valuable for the production of complex peptide-based therapeutics.
Wirkmechanismus
The mechanism of action of Fmoc-Tyr(3-N3)-OH involves its incorporation into peptides and subsequent reactions of the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages. These reactions are bioorthogonal, meaning they do not interfere with natural biological processes, making this compound a valuable tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Tyr(3-I)-OH: A similar compound where the hydroxyl group is replaced with an iodine atom.
Fmoc-Tyr(3-Br)-OH: A similar compound where the hydroxyl group is replaced with a bromine atom.
Fmoc-Tyr(3-Cl)-OH: A similar compound where the hydroxyl group is replaced with a chlorine atom.
Uniqueness
Fmoc-Tyr(3-N3)-OH is unique due to the presence of the azide group, which allows for bioorthogonal click chemistry reactions
Eigenschaften
Molekularformel |
C24H20N4O5 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
(2S)-3-(3-azido-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H20N4O5/c25-28-27-20-11-14(9-10-22(20)29)12-21(23(30)31)26-24(32)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,29H,12-13H2,(H,26,32)(H,30,31)/t21-/m0/s1 |
InChI-Schlüssel |
XRAZLYLBQWFQCZ-NRFANRHFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)N=[N+]=[N-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-cyclopropyl-4-iodo-1H-benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14038468.png)
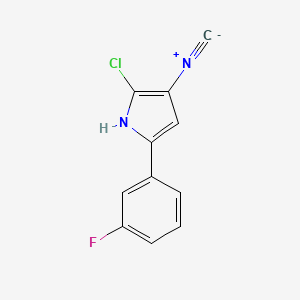
![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)

